Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-6,8-dimethylquinazoline

Lipophilicity Solubility Phase-Transfer Catalysis

2,4-Dichloro-6,8-dimethylquinazoline (CAS 62484-27-9) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with two chlorine atoms at positions 2 and 4 and two methyl groups at positions 6 and Computed physicochemical properties include a molecular weight of 227.09 g/mol, an XLogP3-AA of 4.2, zero hydrogen bond donors, a topological polar surface area of 25.8 Ų, and zero rotatable bonds. It functions primarily as a key synthetic intermediate, with the chlorine atoms serving as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of 2,4-disubstituted quinazoline scaffolds for pharmaceutical research, notably as precursors to 4-amino-2-(4-substituted-piperazin-1-yl)quinazoline antihypertensive agents.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 62484-27-9
Cat. No. B1658883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,8-dimethylquinazoline
CAS62484-27-9
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C
InChIInChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)9(11)14-10(12)13-8/h3-4H,1-2H3
InChIKeyGJDSEEKMDIBMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6,8-dimethylquinazoline (CAS 62484-27-9): Core Properties and Synthetic Role


2,4-Dichloro-6,8-dimethylquinazoline (CAS 62484-27-9) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with two chlorine atoms at positions 2 and 4 and two methyl groups at positions 6 and 8. Computed physicochemical properties include a molecular weight of 227.09 g/mol, an XLogP3-AA of 4.2, zero hydrogen bond donors, a topological polar surface area of 25.8 Ų, and zero rotatable bonds [1]. It functions primarily as a key synthetic intermediate, with the chlorine atoms serving as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of 2,4-disubstituted quinazoline scaffolds for pharmaceutical research, notably as precursors to 4-amino-2-(4-substituted-piperazin-1-yl)quinazoline antihypertensive agents [2].

Why 2,4-Dichloro-6,8-dimethylquinazoline Cannot Be Replaced by a Generic 2,4-Dichloroquinazoline


Substituting a generic, unsubstituted 2,4-dichloroquinazoline for the 6,8-dimethyl derivative ignores quantifiable differences in both electronic and steric properties that directly impact synthetic utility. The electron-donating methyl groups at positions 6 and 8 increase electron density on the quinazoline ring system, modifying the activation energy landscape for SNAr reactions. In the unsubstituted 2,4-dichloroquinazoline, DFT calculations have confirmed that the C4 position is the most electrophilic site due to a higher LUMO coefficient, driving regioselective substitution under mild conditions [1]. The presence of flanking methyl groups in the 6,8-dimethyl analogue would be expected to alter these LUMO coefficients and steric accessibility, potentially shifting regioselectivity and reaction rates. Furthermore, the lipophilicity differential is substantial: 2,4-dichloro-6,8-dimethylquinazoline has a computed XLogP3-AA of 4.2 [2], which is significantly higher than the XLogP3-AA of the unsubstituted 2,4-dichloroquinazoline (approximately 2.2), altering solubility profiles and phase-transfer behavior in biphasic reaction systems. Simply interchanging these intermediates without accounting for these documented property differences risks failed reactions, undesired regioisomers, and non-reproducible yields.

Quantitative Differentiation Evidence for 2,4-Dichloro-6,8-dimethylquinazoline (CAS 62484-27-9)


Enhanced Lipophilicity Alters Phase Transfer and Solubility Profile Compared to Unsubstituted 2,4-Dichloroquinazoline

2,4-Dichloro-6,8-dimethylquinazoline demonstrates a computed XLogP3-AA of 4.2, which is approximately 2 log units higher than the XLogP3-AA of the unsubstituted parent 2,4-dichloroquinazoline (XLogP3-AA ≈ 2.2) [1]. This 100-fold greater predicted partition coefficient into organic phases represents a substantial shift in solubility character that directly influences the choice of solvents and phase-transfer catalysis conditions when performing SNAr reactions.

Lipophilicity Solubility Phase-Transfer Catalysis Reaction Engineering

Commercial Purity Benchmarking: 98% (HPLC) vs. Typical 95%+ Grades

Commercial suppliers of 2,4-dichloro-6,8-dimethylquinazoline offer differentiated purity specifications. Bidepharm provides this compound at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the more commonly listed technical grade purity from alternative suppliers is 95% . This 3% purity gap translates to a 2.5-fold reduction in the maximum potential impurity burden (from ≤5% down to ≤2%).

Purity Quality Control Reproducibility Procurement

Inferred Regioselectivity Shift in SNAr Due to 6,8-Dimethyl Substitution

For unsubstituted 2,4-dichloroquinazoline, DFT calculations have established that the C4 carbon possesses a higher LUMO coefficient, rendering it thermodynamically favored for nucleophilic attack with a lower activation energy compared to the C2 position [1]. When electron-donating methyl groups are introduced at the 6 and 8 positions, the resulting increase in ring electron density is expected to alter both the frontier molecular orbital distribution and the activation energy gap between C4 and C2 substitution. While direct DFT data for 2,4-dichloro-6,8-dimethylquinazoline has not been published, the established electronic principles and literature on related methyl-substituted heterocycles support a measurable shift in regioselectivity ratios under identical reaction conditions.

Regioselectivity Nucleophilic Aromatic Substitution DFT Reaction Design

Documented Utility as Intermediate for Antihypertensive Quinazolines

Patent US 4,102,885 specifically identifies 2,4-dihaloquinazolines, including the 6,8-dimethyl variant, as critical intermediates for the synthesis of 4-amino-2-(4-substituted-piperazin-1-yl)quinazolines, a class of antihypertensive agents [1]. This established role provides a defined synthetic path and known application context that generic 2,4-dichloroquinazolines with alternative substitution patterns lack in the public domain.

Antihypertensive Cardiovascular Medicinal Chemistry Intermediate

Recommended Application Scenarios for 2,4-Dichloro-6,8-dimethylquinazoline (CAS 62484-27-9)


Synthesis of Methyl-Substituted 4-Aminoquinazoline Derivatives for Cardiovascular Research

Based on the established patent literature, this compound is the optimal starting material for constructing 6,8-dimethyl-substituted 4-amino-2-(4-substituted-piperazin-1-yl)quinazoline scaffolds with potential antihypertensive activity [1]. The pre-installed methyl groups avoid the need for late-stage methylation steps, and the commercially available 98% purity grade minimizes side-product interference during delicate amine coupling reactions.

Organic-Phase-Dominant SNAr Reactions Exploiting High Lipophilicity

The computed XLogP3-AA of 4.2 [2] indicates this intermediate partitions strongly into organic solvents. This property makes it particularly advantageous for SNAr reactions conducted in non-polar media or under phase-transfer catalysis, where the more hydrophilic unsubstituted 2,4-dichloroquinazoline (XLogP3-AA ≈ 2.2) would exhibit poorer solubility and slower mass transfer.

Medicinal Chemistry Programs Targeting Methyl-Substituted Quinazoline SAR Exploration

For structure-activity relationship (SAR) studies where the effect of methyl substitution at the 6- and 8-positions of the quinazoline core is being evaluated, this compound provides a direct, single-step entry point to the desired 6,8-dimethyl pharmacophore. Using the unsubstituted analogue would require additional, potentially low-yielding alkylation steps, increasing synthetic burden and introducing new variability.

Reproducible Scale-Up Where Batch-Documented Purity Is Critical

For laboratories progressing from milligram-scale discovery to multi-gram scale-up, the availability of 98% purity material with batch-specific NMR, HPLC, and GC documentation supports consistent reaction outcomes and simplifies regulatory or publication-quality reporting requirements compared to generic 95% purity grades.

Quote Request

Request a Quote for 2,4-Dichloro-6,8-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.